Oxazolo[5,4-c]pyridin-2-amine

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Procure this essential 1,3-oxazole-pyridine scaffold for JAK/PLK inhibitor development. Distinct from isoxazoles/benzoxazoles; provides unique 2,4-disubstitution vectors. With a LogP of 0.735 and favorable solubility (3.69 mg/mL), it supports CNS drug discovery programs requiring oral bioavailability and brain penetration. Ideal for fragment-based screening and lead optimization.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1260890-53-6
Cat. No. B172611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-c]pyridin-2-amine
CAS1260890-53-6
SynonymsOxazolo[5,4-c]pyridin-2-aMine
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(O2)N
InChIInChI=1S/C6H5N3O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
InChIKeyGQCAQUHOONEWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolo[5,4-c]pyridin-2-amine (CAS 1260890-53-6): A Core Heterocyclic Scaffold for Kinase Inhibitor Lead Generation and Fragment-Based Discovery


Oxazolo[5,4-c]pyridin-2-amine (CAS 1260890-53-6) is a nitrogen-rich fused heterocyclic compound with molecular formula C6H5N3O and molecular weight 135.12 g/mol, comprising a 1,3-oxazole ring fused to a pyridine ring at the [5,4-c] junction [1]. The compound is a solid at room temperature, with a calculated LogP of 0.735 and an aqueous solubility of approximately 3.69 mg/mL . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, including Janus kinase (JAK) and Polo-like kinase (PLK) inhibitors [2].

Critical Procurement Insight: Why Oxazolo[5,4-c]pyridin-2-amine Cannot Be Casually Substituted with Isoxazole or Benzoxazole Analogs


In silico and in vitro studies using fragment-to-fragment approaches demonstrate that the specific arrangement of heteroatoms in 1,3-oxazoles condensed with pyridine (as in oxazolo[5,4-c]pyridin-2-amine) creates a distinct pharmacophore that dictates binding affinity and selectivity [1]. The nitrogen and oxygen atoms in the oxazole ring at positions 1 and 3, respectively, enable unique hydrogen-bonding and dipole interactions with target proteins that cannot be replicated by isoxazoles (which have oxygen and nitrogen at adjacent positions) or benzoxazoles (which have a fused benzene ring) [2]. Patent data further confirm that 2,4-disubstituted oxazolo[5,4-c]pyridine derivatives exhibit distinct SAR profiles compared to 2,7-disubstituted benzoxazole analogs in Janus kinase inhibition, underscoring that these scaffolds are not interchangeable in lead optimization programs [3].

Quantitative Differentiation Evidence: Oxazolo[5,4-c]pyridin-2-amine vs. Isoxazole and Benzoxazole Analogs


Synthesis Yield Differentiation: Oxazolo[5,4-c]pyridines Exhibit Significantly Lower Synthetic Efficiency Compared to Other Oxazolopyridine Isomers

A 2021 study on T3P-mediated microwave-assisted synthesis of oxazolopyridines reported that oxazolo[5,4-c]pyridine derivatives are obtained in significantly lower yields (28–29%) compared to other oxazolopyridine isomers, which were synthesized in good yields ranging from 65–88% [1]. The authors noted that oxazolo[5,4-c]pyridines were 'the only exception' in this regard, indicating a unique synthetic challenge associated with this specific isomer . This reduced synthetic efficiency directly impacts procurement cost and availability.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Structural and Pharmacophoric Differentiation: 1,3-Oxazole Core Enables Distinct Binding Interactions Compared to Isoxazole Analogs

In silico fragment-to-fragment binding affinity studies of 1,3-oxazoles condensed with pyridine (including the oxazolo[5,4-c]pyridine core) demonstrated that the specific arrangement of oxygen and nitrogen atoms in the 1,3-oxazole ring creates a unique pharmacophore with distinct hydrogen-bonding and dipole interaction capabilities compared to isoxazole analogs [1]. The oxazole ring in oxazolo[5,4-c]pyridin-2-amine has nitrogen at position 1 and oxygen at position 3, whereas isoxazole isomers have oxygen and nitrogen at adjacent positions (1,2-relationship), leading to fundamentally different electrostatic potential surfaces and target recognition patterns [2].

Fragment-Based Drug Discovery Structure-Based Design Pharmacophore Modeling

Kinase Inhibitor Scaffold Differentiation: Oxazolo[5,4-c]pyridine Core Enables Distinct Substitution Patterns vs. Benzoxazole in JAK Inhibitor Patents

A Novartis patent (WO2010/004275 A1) on Janus kinase inhibitors explicitly distinguishes between 2,4-disubstituted oxazolo[5,4-c]pyridine compounds and 2,7-disubstituted benzoxazole compounds, indicating that the two scaffolds require different substitution patterns for optimal activity [1]. The patent claims cover both series but notes distinct structure-activity relationships, with the oxazolo[5,4-c]pyridine core offering different vectors for substituent attachment (positions 2 and 4) compared to the benzoxazole core (positions 2 and 7). This differentiation is critical for lead optimization programs targeting JAK family kinases [2].

Kinase Inhibition Janus Kinase (JAK) Medicinal Chemistry

Physicochemical Property Differentiation: Oxazolo[5,4-c]pyridin-2-amine Exhibits Moderate Aqueous Solubility and Lipophilicity Suitable for CNS Drug Design

Oxazolo[5,4-c]pyridin-2-amine has a calculated LogP of 0.735 and an aqueous solubility of 3.69 mg/mL (0.0273 mol/L) . These values place the compound within the favorable range for central nervous system (CNS) drug candidates, as evidenced by the successful development of mGlu5 positive allosteric modulators based on the 6,7-dihydrooxazolo[5,4-c]pyridine scaffold that demonstrated oral bioavailability and brain penetration [1]. In contrast, benzoxazole analogs typically exhibit higher LogP values (>2.0) and lower aqueous solubility due to the additional fused benzene ring, making them less suitable for CNS applications [2].

ADME Physicochemical Properties CNS Drug Discovery

Evidence-Based Application Scenarios for Oxazolo[5,4-c]pyridin-2-amine in Medicinal Chemistry and Drug Discovery


Janus Kinase (JAK) Inhibitor Lead Optimization Programs

As established by Novartis patent WO2010/004275 A1 [1], the 2,4-disubstituted oxazolo[5,4-c]pyridine scaffold is a privileged structure for developing Janus kinase inhibitors. Oxazolo[5,4-c]pyridin-2-amine serves as the essential synthetic precursor for accessing this substitution pattern, which is distinct from the 2,7-disubstitution required for benzoxazole-based JAK inhibitors. Researchers pursuing JAK1, JAK2, JAK3, or TYK2 inhibition should prioritize this scaffold when SAR studies indicate a preference for the 2,4-disubstitution vector.

CNS-Penetrant Drug Discovery Leveraging Favorable Physicochemical Properties

The favorable LogP (0.735) and moderate aqueous solubility (3.69 mg/mL) of oxazolo[5,4-c]pyridin-2-amine align with the successful development of mGlu5 positive allosteric modulators based on the 6,7-dihydrooxazolo[5,4-c]pyridine scaffold, which demonstrated oral bioavailability and brain penetration [2]. Medicinal chemists targeting CNS indications (e.g., schizophrenia, Alzheimer's disease, Parkinson's disease) should consider this scaffold as a starting point for lead generation, as it offers a balanced ADME profile compared to more lipophilic alternatives.

Fragment-Based Drug Discovery (FBDD) Targeting Kinases and GPCRs

In silico fragment-to-fragment studies have validated the 1,3-oxazole condensed with pyridine core (present in oxazolo[5,4-c]pyridin-2-amine) as a distinct pharmacophore with unique hydrogen-bonding capabilities [3]. With a molecular weight of 135.12 g/mol and high ligand efficiency potential, this compound is an ideal fragment for screening against kinase and GPCR targets. Its structural distinction from isoxazole fragments (O1-N2 arrangement vs. N1-O3 arrangement) provides a complementary chemical space for fragment library diversification.

Synthesis of Polo-like Kinase (PLK) Inhibitor Derivatives

The oxazolo[5,4-c]pyridine scaffold is the core structure of potent Polo-like kinase inhibitors such as TC-S 7005 (IC50 = 4 nM for PLK2, with 6-fold selectivity over PLK3 and 53-fold selectivity over PLK1) . While the parent compound oxazolo[5,4-c]pyridin-2-amine itself is not a direct PLK inhibitor, it serves as a critical synthetic building block for accessing this pharmacologically validated series. Researchers developing selective PLK2 or PLK3 inhibitors for oncology applications should utilize this scaffold as a synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolo[5,4-c]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.